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Compound of Interest

Compound Name: 2,3-Dimethylbutan-1-ol

Cat. No.: B103374

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dimethylbutan-1-ol, a chiral
primary alcohol, and its various structural isomers with the molecular formula CeéH140. This
document details the IUPAC nomenclature, comparative physicochemical properties, and
detailed experimental protocols for the synthesis and analysis of these compounds.

Isomeric Relationships and Nomenclature

The molecular formula CeH140 represents a diverse array of alcohol isomers, which can be
categorized based on the arrangement of the carbon skeleton (chain isomerism) and the
position of the hydroxyl group (positional isomerism). 2,3-Dimethylbutan-1-ol is a primary
alcohol characterized by a butane backbone with methyl groups at the second and third carbon
positions.[1] The carbon at position 3 is a stereocenter, meaning the molecule exists as two
enantiomers: (R)- and (S)-2,3-dimethylbutan-1-ol.[1]

Below is a diagram illustrating the relationship between 2,3-Dimethylbutan-1-ol and some of
its key structural isomers.
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Isomeric Relationships of C6H140 Alcohols
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Isomeric landscape of selected CsH140 alcohols.

Comparative Physicochemical Properties

The structural variations among the CsH140 alcohol isomers lead to differences in their
physical properties. Branching in the carbon chain generally lowers the boiling point due to a
reduction in the surface area available for intermolecular van der Waals interactions. The
position of the hydroxyl group also influences properties such as boiling point and solubility.
The following table summarizes key quantitative data for 2,3-Dimethylbutan-1-ol and some of

its isomers.
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IUPAC CAS Boiling Melting Density Refractive
Name Number Point (°C) Point (°C) (glcm?) Index
2,3-
-48.42
Dimethylbuta ~ 19550-30-2 142 , 0.811 1.4185
(estimate)

n-1-ol

Hexan-1-ol 111-27-3 157 -52 0.814 1.418
Hexan-2-ol 626-93-7 136 -23 0.819 1.415
Hexan-3-ol 623-37-0 135 -55 0.819 1.419
2-

Methylpentan  105-30-6 148 -108 0.825 1.419
-1-ol

3-

Methylpentan  77-74-7 122 -23.6 0.828 1.419
-3-ol

3,3-

Dimethylbuta  464-07-3 120 5.7 0.829 1.418
n-2-ol

2,3-

Dimethylbuta  594-60-5 119 15 0.827 1.420

n-2-ol

Data sourced from various chemical databases. Some values are estimates.

Experimental Protocols

Synthesis of 2,3-Dimethylbutan-1-ol via Hydroboration-

Oxidation

This protocol describes a common method for the anti-Markovnikov hydration of an alkene to

produce a primary alcohol.

Workflow Diagram:
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Synthesis workflow for 2,3-Dimethylbutan-1-ol.

Methodology:

» Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a
nitrogen inlet is charged with 2,3-dimethylbut-1-ene (1 equivalent) and anhydrous
tetrahydrofuran (THF). The flask is cooled to 0°C in an ice bath.

o Hydroboration: A solution of borane-THF complex (1 M in THF, 1.1 equivalents) is added
dropwise to the stirred solution of the alkene, maintaining the temperature at 0°C.

» Reaction Progression: After the addition is complete, the ice bath is removed, and the
reaction mixture is stirred at room temperature for 2 hours.

o Oxidation: The flask is cooled again to 0°C. Sodium hydroxide solution (e.g., 3 M aqueous, 3
equivalents) is added slowly, followed by the careful, dropwise addition of hydrogen peroxide
(30% aqueous solution, 3 equivalents).

o Work-up: The mixture is stirred at room temperature for 1 hour. The aqueous layer is
separated, and the organic layer is extracted with diethyl ether. The combined organic layers
are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by fractional distillation to yield 2,3-dimethylbutan-1-ol.

Analysis and Separation of CeH140 Isomers by Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of volatile alcohol
isomers.
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Methodology:

o Sample Preparation: A standard mixture containing known concentrations of various CeH140
alcohol isomers is prepared in a suitable solvent (e.g., dichloromethane). The unknown
sample is similarly diluted.

o GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD) is
used.

o Column: A capillary column with a polar stationary phase (e.g., DB-WAX or similar
polyethylene glycol phase) is recommended for good separation of alcohols.[2]

o Injector: Split/splitless injector, operated in split mode.
o Carrier Gas: Helium at a constant flow rate.

e GC Conditions:
o Injector Temperature: 250°C.

o Oven Program: An initial temperature of 40°C held for 3 minutes, then ramped at 5°C/min
to 150°C, and held for 5 minutes.[2] This program should be optimized based on the
specific isomers being analyzed.

o Transfer Line Temperature: 280°C.
e MS Conditions:

o lon Source: Electron lonization (El) at 70 eV.

o Source Temperature: 230°C.

o Scan Mode: Full scan mode (e.g., m/z 35-200) for identification.
o Data Analysis:

o ldentification: The retention time of each peak in the sample chromatogram is compared to
the retention times of the standards. The mass spectrum of each peak is compared to a
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reference library (e.g., NIST) for confirmation.

o Quantification: An internal standard can be used to determine the concentration of each
isomer in the unknown sample. The peak area of each isomer is compared to the peak
area of the internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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